N,1-dimethyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
N,1-Dimethyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to inhibition of the parasites’ growth and replication.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it’s likely that it interferes with the life cycle of the parasites, disrupting their ability to infect host cells and multiply .
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of the parasites causing leishmaniasis and malaria . This leads to a decrease in the number of parasites in the host organism, alleviating the symptoms of these diseases.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the structural properties of the pyrazole, such as its tautomeric and conformational preferences .
Molecular Mechanism
Pyrazoles can exhibit various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrazole compounds can vary widely depending on the specific compound and experimental conditions .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A similar compound with different substituents, known for its energetic properties.
1,3-dimethyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features but different biological activities.
Uniqueness
N,1-dimethyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,1-dimethylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBLQNXKXLMOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607302-11-3 | |
Record name | N,1-dimethyl-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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